molecular formula C12H14O3 B2888199 3-(4-Methoxyphenyl)pent-4-enoic acid CAS No. 207393-03-1

3-(4-Methoxyphenyl)pent-4-enoic acid

Cat. No.: B2888199
CAS No.: 207393-03-1
M. Wt: 206.241
InChI Key: UDGQZNQOSUOHQP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)pent-4-enoic acid is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentenoic acid chain

Mechanism of Action

Target of Action

Similar compounds such as 4-pentenoic acid have been used to inhibit fatty acid oxidation in rat heart mitochondria .

Mode of Action

A compound with a similar structure, 4-pentenoic acid, has been shown to inhibit fatty acid oxidation in rat heart mitochondria . This suggests that 3-(4-Methoxyphenyl)pent-4-enoic acid might interact with its targets in a similar manner, potentially inhibiting certain metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pent-4-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and pent-4-enoic acid.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Reaction Steps: The synthetic route may include steps such as condensation, reduction, and esterification to achieve the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pent-4-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)pent-4-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid: Shares a similar pentenoic acid chain but lacks the methoxyphenyl group.

    (E)-3-(4-Methoxyphenyl)prop-2-enoic acid: Contains a similar methoxyphenyl group but differs in the length and structure of the carbon chain.

Uniqueness

3-(4-Methoxyphenyl)pent-4-enoic acid is unique due to the presence of both the methoxyphenyl group and the pentenoic acid chain, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGQZNQOSUOHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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